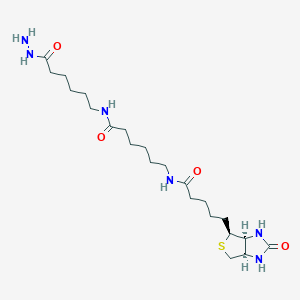

Biotin-XX hydrazide

Description

Properties

IUPAC Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(6-hydrazinyl-6-oxohexyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O4S/c23-28-20(31)12-4-2-8-14-24-18(29)10-3-1-7-13-25-19(30)11-6-5-9-17-21-16(15-33-17)26-22(32)27-21/h16-17,21H,1-15,23H2,(H,24,29)(H,25,30)(H,28,31)(H2,26,27,32)/t16-,17-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYZIMLLRKKNS-FIKGOQFSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-XX Hydrazide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-XX hydrazide is a carbonyl-reactive biotinylation reagent widely employed in biochemical and molecular biology research for the labeling and detection of biomolecules.[1] Its utility lies in its ability to specifically conjugate with aldehyde or ketone groups, enabling the biotinylation of glycoproteins, carbohydrates, and other carbonyl-containing compounds. This biotin (B1667282) tag facilitates efficient detection and purification using avidin (B1170675) or streptavidin-based systems, which are integral to a variety of techniques including ELISA, Western blotting, and flow cytometry.[1] Furthermore, this compound is a valuable tool in glycan analysis and glycoproteomics for the study of post-translational modifications and glycosylation patterns.[1]

The key feature of this compound is its extended spacer arm, composed of two aminohexanoic acid units, which serves to mitigate steric hindrance that can occur when the biotin molecule is in close proximity to the target biomolecule. This enhanced spacer length improves the efficiency of binding to avidin or streptavidin, making it a preferred reagent for many applications.[2]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key applications, detailed experimental protocols, and a summary of relevant quantitative data to aid researchers in its effective utilization.

Core Principles of this compound Chemistry

The primary mechanism of action for this compound involves the reaction of its hydrazide moiety (-NH-NH2) with a carbonyl group (an aldehyde or a ketone) on a target molecule. This reaction, which typically occurs under mild acidic conditions (pH 4-6), results in the formation of a stable hydrazone bond.

For the labeling of glycoproteins, the carbohydrate moieties, which do not naturally contain reactive carbonyl groups, must first be oxidized. A common method involves the use of sodium periodate (B1199274) (NaIO4), which cleaves the vicinal diols of sugar residues to create aldehyde groups. Sialic acid residues are particularly susceptible to mild periodate oxidation. Once the aldehydes are generated, this compound can be introduced to form a covalent linkage.

Alternatively, this compound can be used to label proteins at their carboxyl groups (aspartic and glutamic acid residues) through the use of a carbodiimide (B86325) crosslinker such as EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide). EDC activates the carboxyl groups, making them susceptible to nucleophilic attack by the hydrazide.

Key Applications in Research

The versatility of this compound makes it a valuable tool in a wide range of research applications:

-

Glycoprotein (B1211001) Labeling and Detection: This is the most common application. By targeting the carbohydrate portion of glycoproteins, researchers can study their expression, localization, and interactions without significantly altering the protein's primary structure or function.

-

Cell Surface Labeling: this compound can be used to label the surface of living cells by targeting the glycoproteins of the glycocalyx. This allows for the isolation and identification of cell-surface proteins.

-

Analysis of Protein Carbonylation: Protein carbonylation is a type of irreversible oxidative damage that can serve as a biomarker for oxidative stress-related diseases. This compound can be used to specifically label these carbonylated proteins for their detection and quantification.

-

Immunoassays: Biotinylated antibodies, prepared using this compound, are widely used in techniques like ELISA and Western blotting for signal amplification and enhanced detection sensitivity.

-

Affinity Purification: The strong and specific interaction between biotin and avidin/streptavidin allows for the efficient purification of biotinylated molecules and their binding partners from complex biological samples.

Quantitative Data

The following tables summarize key quantitative data related to biotin hydrazide reagents and their interaction with avidin and streptavidin.

| Parameter | Value | Source(s) |

| Molecular Weight | 484.7 g/mol | |

| Spacer Arm Length | ~30.5 Å (estimated) | |

| Solubility | Soluble in DMSO and DMF | |

| Reactive Group | Hydrazide (-NH-NH2) | |

| Target Functional Group | Aldehydes and Ketones |

Table 1: Physicochemical Properties of this compound

| Binding Pair | Dissociation Constant (Kd) | Source(s) |

| Biotin-Avidin | ~10⁻¹⁵ M | |

| Biotin-Streptavidin | ~10⁻¹⁴ M |

Table 2: Binding Affinities of the Biotin-Avidin/Streptavidin Interaction

| Hydrazide Reagent | Relative Labeling Efficiency (Ratio of Biotin to Protein) |

| Biotin Hydrazide | 0.19 ± 0.05 |

| Biotin-PEG4-Amido-Hexyl-Hydrazide | 0.70 ± 0.20 |

| N'-(6-(biotinamido)hexanoyl)benzohydrazide | 1.3 ± 0.4 |

Table 3: Comparative Labeling Efficiency of Different Biotin Hydrazide Reagents for Carbonylated Human Serum Albumin. Data from a study by Madian et al. (2010), which provides a relative comparison of labeling yields. While this study does not specifically include this compound, it highlights the significant impact of the linker structure on labeling efficiency.

Experimental Protocols

Protocol 1: Biotinylation of Glycoproteins

This protocol describes a general procedure for the biotinylation of glycoproteins using this compound. Optimization may be required for specific proteins.

Materials:

-

Glycoprotein solution (1-5 mg/mL in a buffer free of amines, such as phosphate-buffered saline, pH 7.4)

-

Sodium meta-periodate (NaIO4)

-

Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Coupling Buffer: 100 mM Sodium Acetate, pH 5.5

-

Desalting column or dialysis cassette

Procedure:

-

Oxidation of Glycoprotein: a. Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-5 mg/mL. b. Prepare a fresh 20 mM solution of sodium meta-periodate in Oxidation Buffer. c. Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically. d. Incubate the reaction on ice for 30 minutes in the dark. e. Remove the excess periodate by passing the solution through a desalting column equilibrated with Coupling Buffer.

-

Biotinylation Reaction: a. Prepare a 50 mM stock solution of this compound in DMSO. b. Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM. c. Incubate the reaction for 2 hours at room temperature.

-

Purification of Biotinylated Glycoprotein: a. Remove the excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Biotinylation of Proteins via Carboxyl Groups

This protocol outlines the biotinylation of proteins at aspartic and glutamic acid residues using this compound and EDC.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, such as MES buffer, pH 4.7-6.0)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Reaction Buffer: 100 mM MES, pH 5.5

-

Desalting column or dialysis cassette

Procedure:

-

Reaction Setup: a. Dissolve the protein in Reaction Buffer to a final concentration of 1-10 mg/mL. b. Prepare a 50 mM stock solution of this compound in DMSO. c. Add the this compound stock solution to the protein solution to a final concentration of 5-10 mM. d. Prepare a fresh 100 mM solution of EDC in Reaction Buffer.

-

Biotinylation Reaction: a. Add the EDC solution to the protein/Biotin-XX hydrazide mixture to a final concentration of 10-20 mM. b. Incubate the reaction for 2-4 hours at room temperature.

-

Purification of Biotinylated Protein: a. Remove the excess, unreacted reagents and byproducts using a desalting column or by dialysis against an appropriate buffer.

Visualizations

Caption: Workflow for the biotinylation of glycoproteins using this compound.

Caption: Biotinylation of proteins via carboxyl groups using this compound and EDC.

Conclusion

This compound is a powerful and versatile reagent for the biotinylation of biomolecules, particularly glycoproteins and carbonylated proteins. Its long spacer arm enhances its utility by minimizing steric hindrance and improving the accessibility of the biotin moiety to avidin and streptavidin. The detailed protocols and quantitative data provided in this guide are intended to assist researchers in the successful application of this compound in their experimental workflows, ultimately contributing to advancements in various fields of biological and biomedical research.

References

Biotin-XX Hydrazide: A Technical Guide to its Principle of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles, mechanisms, and applications of Biotin-XX hydrazide, a key reagent in bioconjugation and molecular labeling. The document provides detailed experimental protocols, quantitative data, and visual representations of its mode of action to facilitate its effective use in research and development.

Core Principle of Action

This compound is a carbonyl-reactive biotinylation reagent designed to covalently label biomolecules containing aldehyde or ketone groups.[1][2] Its functionality is based on the highly specific and efficient reaction between the hydrazide moiety (-NH-NH₂) and a carbonyl group (C=O) to form a stable hydrazone bond.[1][3][4] This reaction is particularly useful for labeling glycoproteins, as the sugar moieties can be gently oxidized to create aldehyde groups.

The structure of this compound consists of three key components:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling sensitive detection and purification of the labeled molecule.

-

Hydrazide Group: The reactive handle that specifically targets and couples with aldehydes and ketones.

-

"XX" Spacer Arm: Typically composed of two aminohexanoic acid units, this long spacer arm minimizes steric hindrance between the biotin molecule and the labeled biomolecule. This separation enhances the efficiency of binding to avidin or streptavidin.

The primary application of this compound involves a two-step process for labeling glycoproteins:

-

Oxidation: The cis-diol groups of carbohydrate residues (like sialic acid) on the glycoprotein (B1211001) are oxidized using a mild oxidizing agent, most commonly sodium meta-periodate (NaIO₄), to generate reactive aldehyde groups.

-

Conjugation: The hydrazide group of this compound then reacts with these newly formed aldehydes to create a stable covalent hydrazone linkage.

This targeted labeling of the glycan portions of glycoproteins is advantageous as it often avoids modification of amino acid residues within the protein's functional domains, such as the antigen-binding sites of antibodies.

Chemical Reaction and Experimental Workflow

The chemical labeling process can be visualized as a straightforward reaction and workflow.

The detailed chemical reaction involves the formation of a hydrazone bond.

Quantitative Data and Reaction Conditions

The efficiency of labeling with this compound depends on several factors, including the concentration of reactants, pH, temperature, and incubation time. The tables below summarize typical quantitative parameters derived from established protocols.

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Solution Concentration | Typical Final Concentration | Reference(s) |

| Glycoprotein | 1-10 mg/mL | 1-5 mg/mL | |

| Sodium meta-Periodate (NaIO₄) | 20-100 mM in water | 1-10 mM | |

| This compound | 50 mM in DMSO | 1.25-10 mM | |

| EDC (for carboxyl group labeling) | 100 mg/mL in 150 mM NaCl | ~6.5 mM | |

| Sulfo-NHS (optional) | 10 mg/mL in 150 mM NaCl | Varies |

Table 2: Optimal Reaction Conditions

| Step | Parameter | Optimal Range/Value | Key Notes | Reference(s) |

| Oxidation | pH | 5.5 | Use Sodium Acetate buffer. | |

| Temperature | 0-4°C (on ice) | Protect from light. | ||

| Incubation Time | 30 minutes | - | ||

| Conjugation | pH | 4.0 - 7.5 | Optimal hydrazide reaction is pH 4-6. For EDC coupling, pH 4.5-7.4. Avoid primary amine buffers (e.g., Tris). | |

| Temperature | Room Temperature | - | ||

| Incubation Time | 2 hours to overnight | Optimization may be required based on the target molecule. |

Detailed Experimental Protocols

Below are detailed methodologies for the key applications of this compound.

Protocol 1: Labeling of Glycoproteins

This protocol is designed for the specific biotinylation of carbohydrate moieties on glycoproteins.

-

Sample Preparation:

-

Dissolve the glycoprotein to be labeled in 100 mM sodium acetate, pH 5.5, to a final concentration of 1-5 mg/mL.

-

Prepare a fresh 20-100 mM solution of sodium meta-periodate (NaIO₄) in distilled water.

-

-

Oxidation:

-

Cool both the glycoprotein and NaIO₄ solutions on ice.

-

Add the NaIO₄ solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. For specific oxidation of sialic acid residues, a lower concentration of 1 mM is recommended.

-

Incubate the reaction mixture for 30 minutes on ice or at 4°C, protected from light.

-

-

Removal of Excess Periodate:

-

Separate the oxidized glycoprotein from unreacted NaIO₄ using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable coupling buffer (e.g., 100 mM sodium acetate, pH 5.5 or 50-100 mM Sodium Phosphate buffer, pH 7.0-7.5).

-

-

Biotinylation Reaction:

-

Prepare a 50 mM stock solution of this compound in DMSO.

-

Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 1-10 mM.

-

Incubate for 2 hours to overnight at room temperature.

-

-

Purification:

-

Remove unreacted this compound by dialysis or gel filtration using a desalting column. The biotinylated glycoprotein is now ready for downstream applications.

-

Protocol 2: Labeling of Carboxylic Acids (via EDC Chemistry)

This compound can also be used to label proteins at their carboxyl groups (aspartic and glutamic acids) using a carbodiimide (B86325) crosslinker like EDC.

-

Sample Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer such as MES buffer at a pH of 4.5-5.0. A typical concentration is 5-10 mg/mL. Avoid buffers containing primary amines (Tris, glycine) or carboxyls (acetate, citrate).

-

-

Reagent Preparation:

-

Prepare a 50 mM stock solution of this compound in DMSO.

-

Prepare a 100 mg/mL (~0.5 M) solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the same reaction buffer immediately before use.

-

(Optional) For increased efficiency, a 10 mg/mL solution of N-hydroxysulfosuccinimide (sulfo-NHS) can be prepared.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to a final concentration of approximately 1.25 mM.

-

Add the EDC solution to a final concentration of about 6.5 mM.

-

If using, add the sulfo-NHS solution.

-

Incubate the mixture for 2 hours to overnight at room temperature.

-

-

Purification:

-

Remove any precipitate by centrifugation.

-

Separate the biotinylated protein from excess reagents by dialysis or gel filtration.

-

Downstream Applications and Signaling Pathway Visualization

The biotin label introduced by this compound serves as a high-affinity tag for subsequent detection or purification steps.

This enables a wide range of applications, including:

-

Affinity Purification: Isolation of labeled glycoproteins from complex mixtures using streptavidin-conjugated beads.

-

Detection in Assays: Use in techniques like ELISA, Western blotting, and flow cytometry for sensitive detection with streptavidin-enzyme conjugates.

-

Cell Surface Labeling: Specific labeling and isolation of cell surface glycoproteins to study cell-cell interactions and signaling.

-

Glycoproteomics: Enrichment of glycosylated proteins or peptides for analysis by mass spectrometry to study post-translational modifications.

References

Biotin-XX Hydrazide: A Technical Guide for Labeling and Detection of Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-XX hydrazide, a key reagent for the biotinylation and subsequent detection of glycoproteins. This document outlines its chemical properties, detailed experimental protocols for its use, and the underlying chemical principles.

Core Properties of this compound

This compound is a carbonyl-reactive biotinylation reagent that enables the covalent attachment of biotin (B1667282) to glycoproteins.[1][2] It features a long spacer arm that reduces steric hindrance, thereby enhancing the binding efficiency of the biotin moiety to avidin (B1170675) or streptavidin for subsequent detection or purification.[1][2]

| Property | Value | Source |

| Molecular Formula | C22H40N6O4S | [3] |

| Molecular Weight | 484.66 g/mol | |

| CAS Number | 211237-33-1 | |

| Reactivity | Reacts with aldehyde groups | |

| Storage | Store at -20°C |

Experimental Protocol: Biotinylation of Glycoproteins

This protocol details the steps for the selective biotinylation of carbohydrate moieties on glycoproteins using this compound. The procedure involves two main stages: the oxidation of cis-diols in sugar residues to aldehydes and the subsequent coupling of this compound.

Materials:

-

Glycoprotein (B1211001) sample

-

This compound

-

Sodium Acetate buffer (100 mM, pH 5.5)

-

Sodium meta-periodate (NaIO4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

-

Oxidation of Glycoproteins:

-

Dissolve the glycoprotein in 100 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.

-

Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.

-

Add an equal volume of the sodium meta-periodate solution to the glycoprotein solution.

-

Incubate the reaction on ice in the dark for 30 minutes. This step oxidizes the cis-diol groups on the carbohydrate chains to form reactive aldehyde groups.

-

-

Removal of Excess Periodate:

-

Following oxidation, it is crucial to remove the unreacted sodium periodate. This is achieved by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

-

-

Biotinylation with this compound:

-

Prepare a 25-50 mM stock solution of this compound in DMSO.

-

Add the this compound solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.

-

Incubate the reaction for 2 hours at room temperature. During this incubation, the hydrazide group of this compound reacts with the aldehyde groups on the glycoprotein to form a stable hydrazone bond.

-

-

Removal of Excess this compound:

-

Purify the biotinylated glycoprotein from unreacted this compound using a desalting column or dialysis against PBS.

-

-

Detection of Biotinylated Glycoproteins:

-

The successfully biotinylated glycoproteins can now be detected using streptavidin or avidin conjugates. These conjugates are typically linked to reporter molecules such as fluorescent dyes or enzymes (e.g., horseradish peroxidase) for visualization in techniques like Western blotting or ELISA.

-

Experimental Workflow and Chemical Principles

The process of glycoprotein biotinylation with this compound is a targeted chemical modification strategy. The underlying principles and workflow are illustrated below.

Caption: Workflow for the biotinylation and detection of glycoproteins.

The reaction mechanism for the coupling of this compound to an aldehyde-containing molecule is a nucleophilic addition, forming a stable hydrazone linkage.

Caption: Chemical reaction forming a stable hydrazone bond.

References

An In-Depth Technical Guide to the Solubility and Application of Biotin-XX Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility of Biotin-XX hydrazide in DMSO and water, along with detailed experimental protocols for its use in biotinylating macromolecules. This compound is a valuable reagent for labeling molecules containing carbonyl groups (aldehydes and ketones), such as the oxidized carbohydrate moieties of glycoproteins. The extended spacer arm of this compound, containing two aminohexanoic acid units, minimizes steric hindrance and enhances the binding efficiency to avidin (B1170675) and streptavidin.

Solubility Data

The solubility of biotin (B1667282) hydrazide derivatives can vary depending on the specific compound and the solvent. Below is a summary of available quantitative solubility data for this compound and related compounds. For maximal solubility in aqueous buffers, it is generally recommended to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer[1].

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | 5 mg/mL[2] | A crystalline solid form. |

| This compound | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] | |

| (+)-Biotin hydrazide | DMSO | ≤20 mg/mL[3] | |

| Biotin hydrazide | DMSO | ~5 mg/mL[1] | Should be purged with an inert gas. |

| Biotin hydrazide | DMSO | 50 mM | Highly soluble. |

| Biotin hydrazide | Water | 5 mM | Less soluble than in DMSO. |

| Biotin hydrazide | Water | 2 mg/mL (7.74 mM) | Requires sonication. |

| Biotin hydrazide | Acetic acid | 20 mg/mL | |

| General Hydrazide Biotins | DMSO | up to 20 mg/mL |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in labeling glycoproteins. These are general procedures and may require optimization for specific applications.

To prepare a stock solution, dissolve the this compound in an organic solvent such as DMSO.

-

Reagents and Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

-

Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 5 mg/mL stock solution, add 200 µL of DMSO to 1 mg of this compound).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

Store the stock solution at -20°C in desiccated aliquots. Avoid repeated freeze-thaw cycles.

-

This protocol describes the labeling of carbohydrate groups on glycoproteins. The first step involves the oxidation of cis-diols in the sugar residues to create aldehyde groups, which then react with the hydrazide group of this compound.

-

Reagents and Materials:

-

Glycoprotein (B1211001) to be labeled

-

100 mM Sodium acetate (B1210297) buffer, pH 5.5

-

Sodium periodate (B1199274) (NaIO₄)

-

This compound stock solution (from section 2.1)

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

-

-

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.

-

Prepare a fresh 100 mM solution of sodium periodate in distilled water.

-

Add the sodium periodate solution to the glycoprotein solution to a final concentration of approximately 10 mM. Perform this addition in the dark.

-

Incubate the reaction for 20-30 minutes at room temperature in the dark.

-

-

Removal of Excess Periodate:

-

Separate the oxidized glycoprotein from excess sodium periodate using a gel filtration column equilibrated with 100 mM sodium acetate buffer, pH 5.5.

-

-

Biotinylation Reaction:

-

To the solution of oxidized glycoprotein, add the this compound stock solution to a final concentration of 1-2 mM.

-

Incubate the reaction for 2 hours at room temperature.

-

-

Purification of Biotinylated Glycoprotein:

-

Remove excess, unreacted this compound by dialysis against PBS (pH 7.4) or by using a gel filtration column equilibrated with PBS.

-

-

Storage:

-

Store the biotinylated glycoprotein at 4°C for short-term storage or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for long-term storage at -20°C.

-

-

Visualizations

The following diagrams illustrate the experimental workflow for biotinylation and a general signaling pathway for the detection of biotinylated molecules.

Caption: Experimental workflow for glycoprotein biotinylation.

Caption: Avidin-biotin complex detection pathway.

References

An In-depth Technical Guide to the Reaction of Biotin Hydrazide with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between biotin (B1667282) hydrazide and aldehydes, a cornerstone technique for the specific biotinylation of a wide range of biomolecules. This guide will delve into the core mechanism of the reaction, present quantitative data in structured tables, provide detailed experimental protocols, and visualize key processes using diagrams.

Core Reaction Mechanism: Schiff Base Formation

The fundamental reaction between biotin hydrazide and an aldehyde is a nucleophilic addition-elimination reaction that results in the formation of a stable hydrazone linkage, which is a type of Schiff base.[1] This reaction is highly specific for carbonyl groups (aldehydes and ketones), making it a valuable tool for targeted labeling in complex biological samples.[2][3]

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The terminal amine group of the hydrazide moiety in biotin hydrazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a carbon-nitrogen double bond (C=N), resulting in the stable hydrazone conjugate.[4]

This reaction is analogous to the initial step of the Wolff-Kishner reduction, where a hydrazone is formed from an aldehyde or ketone and hydrazine.[5] The reaction is most efficient under slightly acidic conditions (pH 4-6), which facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also aids in the dehydration step.

Generation of Aldehydes in Biomolecules

A key application of the biotin hydrazide reaction is the labeling of biomolecules. Since aldehydes are not always naturally abundant, they can be generated through specific chemical modifications. A common method is the oxidation of cis-diols in sugar residues of glycoproteins, polysaccharides, and RNA using sodium periodate (B1199274) (NaIO4). This mild oxidation cleaves the carbon-carbon bond of the cis-diol, converting the adjacent hydroxyl groups into reactive aldehyde groups.

Quantitative Data Summary

The efficiency of the biotin hydrazide-aldehyde reaction is influenced by several factors. The following tables summarize key quantitative parameters gathered from various protocols.

Table 1: Reaction Conditions for Biotinylation of Glycoproteins

| Parameter | Condition | Reference(s) |

| pH | 5.5 (for oxidation and reaction) | |

| 7.0-7.5 (for conjugation after oxidation) | ||

| Temperature | 0-4°C (for oxidation) | |

| Room Temperature (for biotinylation) | ||

| Reaction Time | 30 minutes (for oxidation) | |

| 2 hours to overnight (for biotinylation) | ||

| Biotin Hydrazide Concentration | 5-10 mM | |

| 50 mg/mL in DMSO (stock) | ||

| Sodium Periodate Concentration | 10-20 mM |

Table 2: Reagent Concentrations for Labeling Protocols

| Application | Biomolecule Concentration | Sodium Periodate (NaIO4) | Biotin Hydrazide | Reference(s) |

| Glycoprotein (B1211001) Labeling | 1-5 mg/mL | 10-20 mM | 5-10 mM | |

| RNA Labeling | ≤ 0.25 mM | 100 mM (stock) | 50 mg/mL (stock) |

Experimental Protocols

Below are detailed methodologies for the biotinylation of glycoproteins, a common application of the biotin hydrazide-aldehyde reaction.

Protocol: Biotinylation of Glycoproteins

This protocol outlines the generation of aldehydes on glycoproteins via periodate oxidation followed by labeling with biotin hydrazide.

Materials:

-

Glycoprotein of interest

-

Sodium acetate (B1210297) buffer (100 mM, pH 5.5)

-

Sodium meta-periodate (NaIO4)

-

Biotin Hydrazide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

Procedure:

-

Preparation of Glycoprotein: Dissolve the glycoprotein in 100 mM sodium acetate, pH 5.5, to a final concentration of 1-5 mg/mL. Keep the solution on ice.

-

Oxidation:

-

Immediately before use, prepare a 20 mM solution of sodium meta-periodate in cold 100 mM sodium acetate, pH 5.5.

-

Add an equal volume of the periodate solution to the glycoprotein solution.

-

Incubate the reaction mixture in the dark at 0-4°C for 30 minutes.

-

-

Removal of Excess Periodate:

-

Equilibrate a desalting column with 100 mM sodium acetate buffer, pH 5.5.

-

Apply the reaction mixture to the column to separate the oxidized glycoprotein from excess periodate. Collect the protein-containing fractions.

-

-

Biotinylation:

-

Prepare a 25-50 mM stock solution of Biotin Hydrazide in DMSO.

-

Add a sufficient volume of the Biotin Hydrazide stock solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.

-

Incubate the reaction for 2 hours to overnight at room temperature.

-

-

Purification of Biotinylated Glycoprotein:

-

Remove unreacted Biotin Hydrazide by dialysis or using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Applications in Research and Drug Development

The specific and robust nature of the biotin hydrazide-aldehyde reaction has led to its widespread use in various scientific disciplines:

-

Glycoprotein Analysis: Selective labeling and enrichment of glycoproteins from complex mixtures for proteomics studies.

-

Cell Surface Labeling: Mapping of carbohydrate structures on the surface of living cells.

-

Immunoassays: Preparation of biotin-labeled antibodies and antigens for use in ELISA, Western blotting, and other immunoassays.

-

Drug Delivery: Attachment of biotin to drug carriers for targeted delivery applications.

-

Nucleic Acid Labeling: Biotinylation of RNA at the 3'-terminus for various molecular biology applications.

-

Protein Carbonylation Detection: Biotin hydrazide serves as a probe to detect and quantify protein carbonylation, a marker of oxidative stress.

References

The Power of the Biotin Tag: A Technical Guide to Biotinylation in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, has become an indispensable tool in the field of proteomics. The remarkably strong and specific interaction between biotin and streptavidin/avidin (B1170675) forms the basis for highly efficient affinity purification, enabling the enrichment and subsequent identification of proteins from complex biological samples. This technical guide provides an in-depth exploration of the core applications of biotinylation in proteomics, with a focus on methodologies for studying protein-protein interactions, mapping subcellular proteomes, and characterizing cell surface proteins. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to equip researchers with the knowledge to effectively design and implement biotinylation-based proteomics experiments.

Introduction to Biotinylation in Proteomics

Biotin, a small B-vitamin, and its binding partners, avidin and streptavidin, form one of the strongest known non-covalent interactions in nature.[1][2][3] This high-affinity interaction is central to the utility of biotinylation in proteomics, allowing for the specific capture and isolation of biotin-tagged proteins from complex cellular lysates.[1][4] The versatility of biotinylation stems from the availability of a wide array of biotinylating reagents that can target specific functional groups on proteins, such as primary amines, sulfhydryls, and carboxyls. This enables researchers to label proteins in various contexts, from purified protein complexes to intact living cells.

The general workflow for biotinylation-based proteomics involves three key steps:

-

Biotinylation: Covalent attachment of a biotin tag to the protein(s) of interest.

-

Affinity Purification: Enrichment of biotinylated proteins using streptavidin- or avidin-conjugated beads.

-

Mass Spectrometry (MS) Analysis: Identification and quantification of the enriched proteins.

This guide will delve into the major applications of this powerful technique, providing both the theoretical background and practical guidance necessary for its successful implementation.

Core Applications of Biotinylation in Proteomics

Mapping Protein-Protein Interactions and Subcellular Proteomes with Proximity-Dependent Biotinylation

A significant advancement in proteomics has been the development of proximity-dependent biotinylation (PDB) techniques, which allow for the identification of proteins in the immediate vicinity of a protein of interest within a living cell. These methods overcome the limitations of traditional affinity purification-mass spectrometry (AP-MS), which often fails to capture transient or weak interactions that are lost during cell lysis and stringent wash steps.

PDB methods utilize an enzyme, fused to a "bait" protein, that generates a reactive biotin species. This reactive biotin then covalently labels "prey" proteins within a nanometer-scale radius. The biotinylated proteins can then be captured and identified by mass spectrometry, providing a snapshot of the bait protein's microenvironment.

The two most prominent PDB enzymes are:

-

BioID (Biotin Ligase): Utilizes a promiscuous E. coli biotin ligase, BirA*, which releases activated biotin-AMP that then reacts with accessible lysine (B10760008) residues on nearby proteins. Newer generations, such as TurboID and miniTurbo, offer significantly faster labeling kinetics.

-

APEX (Ascorbate Peroxidase): An engineered peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the formation of a short-lived biotin-phenoxyl radical that labels electron-rich amino acids like tyrosine on proximal proteins. APEX offers much faster labeling kinetics (minutes) compared to the original BioID (hours).

| Enzyme | Mechanism | Labeling Time | Advantages | Disadvantages |

| BioID | Promiscuous biotin ligase (BirA*) | Hours | Works under mild conditions, no toxic reagents required. | Slow labeling kinetics may miss dynamic interactions. |

| TurboID/miniTurbo | Engineered promiscuous biotin ligase | ~10 minutes | Rapid labeling, suitable for in vivo studies. | |

| APEX/APEX2 | Engineered ascorbate (B8700270) peroxidase | ~1 minute | Very fast labeling, high temporal resolution. | Requires H₂O₂, which can be toxic to cells. |

| AirID | Ancestral protein-designed biotin ligase | Not specified | A novel proximity biotinylation enzyme. |

The following diagram illustrates a typical workflow for a proximity-dependent biotinylation experiment, such as BioID or APEX.

Profiling the Cell Surface Proteome

Cell surface proteins are crucial for a multitude of cellular functions, including signaling, adhesion, and transport, and are major targets for drug development. Biotinylation provides a powerful method for selectively labeling and enriching these proteins for proteomic analysis.

The most common approach involves the use of membrane-impermeable biotinylating reagents, such as Sulfo-NHS-biotin, which react with primary amines on the extracellular domains of proteins. Because the reagent cannot cross the cell membrane, only surface-exposed proteins are labeled. Following labeling, cells are lysed, and the biotinylated proteins are purified using streptavidin affinity chromatography for subsequent MS analysis.

More recent advancements include enzyme-mediated cell surface labeling techniques. For example, tethering peroxidases like HRP or APEX2 to the cell surface allows for rapid and efficient biotinylation of surface proteins in the presence of biotin-tyramide.

| Method | Reagent/Enzyme | Target Residue | Advantages |

| Amine-reactive Biotinylation | Sulfo-NHS-biotin | Lysine | Well-established, commercially available reagents. |

| Peroxidase-mediated Labeling | HRP or APEX2 + Biotin-tyramide | Tyrosine | Rapid labeling kinetics (seconds to minutes). |

This diagram outlines the key steps in profiling the cell surface proteome using biotinylation.

Experimental Protocols

Protocol for Proximity-Dependent Biotinylation using TurboID

This protocol provides a general framework for a TurboID-based proximity labeling experiment. Optimization of labeling time and biotin concentration may be required for specific bait proteins and cell types.

Materials:

-

Mammalian cells expressing the TurboID-bait fusion protein.

-

Complete cell culture medium.

-

D-biotin stock solution (e.g., 50 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

-

Streptavidin magnetic beads.

-

Wash Buffer 1 (e.g., RIPA buffer).

-

Wash Buffer 2 (e.g., 50 mM Tris-HCl pH 7.5).

-

50 mM Ammonium (B1175870) Bicarbonate.

-

DTT (Dithiothreitol).

-

IAA (Iodoacetamide).

-

Trypsin (mass spectrometry grade).

-

Formic acid.

Procedure:

-

Cell Culture and Biotin Labeling:

-

Culture cells expressing the TurboID-bait fusion protein to the desired confluency.

-

Add D-biotin to the culture medium to a final concentration of 50 µM.

-

Incubate for the desired labeling time (e.g., 10 minutes to a few hours at 37°C).

-

To stop the reaction, aspirate the medium and wash the cells twice with ice-cold PBS.

-

-

Cell Lysis:

-

Harvest the cells and lyse them in ice-cold RIPA buffer with protease inhibitors.

-

Incubate on ice for 20 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Affinity Purification of Biotinylated Proteins:

-

Pre-wash the streptavidin magnetic beads with RIPA buffer.

-

Add the pre-washed beads to the clarified cell lysate and incubate for 1-3 hours at 4°C with rotation to capture biotinylated proteins.

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in 50 mM ammonium bicarbonate.

-

Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Add trypsin and incubate overnight at 37°C with shaking.

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant containing the digested peptides.

-

Acidify the sample with formic acid to a final concentration of 1%.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

Dry the peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis.

-

Protocol for Cell Surface Protein Biotinylation

This protocol describes a method for labeling and enriching cell surface proteins from cultured cells.

Materials:

-

Adherent mammalian cells in culture.

-

Ice-cold PBS.

-

Sulfo-NHS-LC-Biotin.

-

Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Streptavidin agarose (B213101) resin.

-

Wash buffers (e.g., PBS with decreasing concentrations of detergent).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Cell Preparation and Biotinylation:

-

Grow cells to approximately 90% confluency.

-

Wash the cells twice with ice-cold PBS to remove any contaminating proteins from the serum.

-

Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (e.g., 0.5 mg/mL).

-

Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.

-

-

Quenching and Cell Lysis:

-

Remove the biotinylation solution and wash the cells once with quenching buffer to stop the reaction.

-

Wash the cells twice more with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Clarify by centrifugation.

-

-

Enrichment of Biotinylated Proteins:

-

Pre-wash the streptavidin agarose resin with lysis buffer.

-

Incubate the clarified lysate with the streptavidin resin for 2 hours at 4°C with rotation.

-

Pellet the resin by centrifugation and discard the supernatant.

-

Wash the resin extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the resin by boiling in SDS-PAGE sample buffer.

-

The eluted proteins can then be separated by SDS-PAGE for Western blot analysis or subjected to in-gel or in-solution digestion for mass spectrometry analysis.

-

Challenges and Considerations

While biotinylation is a powerful technique, there are several challenges and considerations to ensure successful experiments and reliable data.

-

Non-specific Binding: Proteins can non-specifically bind to the streptavidin beads, leading to false-positive identifications. Extensive washing and the use of appropriate controls are crucial to minimize this.

-

Endogenous Biotinylated Proteins: Cells contain naturally biotinylated carboxylases, which will be co-purified and can interfere with the analysis. These are often found in the mitochondria.

-

Streptavidin Contamination: During on-bead digestion, peptides from the streptavidin protein itself can be released and detected by the mass spectrometer, potentially masking peptides of interest. The use of protease-resistant streptavidin or alternative elution methods can mitigate this issue.

-

Optimization is Key: The optimal conditions for biotinylation, such as reagent concentration and incubation time, need to be empirically determined for each experimental system.

Conclusion

Biotinylation-based proteomics has revolutionized our ability to explore the intricate protein networks within cells. From mapping protein-protein interactions with proximity labeling techniques like TurboID and APEX to selectively profiling the cell surface proteome, the biotin tag offers a versatile and robust handle for protein enrichment and analysis. By understanding the principles behind these methods, carefully designing experiments with appropriate controls, and following optimized protocols, researchers can harness the power of biotinylation to gain novel insights into protein function, cellular organization, and disease mechanisms. This in-depth guide provides a solid foundation for scientists and drug development professionals to confidently apply these powerful techniques in their research endeavors.

References

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of the Spacer Arm in Biotin-XX Hydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-XX hydrazide, with a particular focus on the critical function of its extended spacer arm in biotinylation applications. We will delve into the chemical properties, experimental considerations, and practical applications of this versatile reagent, offering detailed protocols and quantitative data to inform your research and development endeavors.

Introduction to this compound and the Significance of the Spacer Arm

This compound is a carbonyl-reactive biotinylation reagent that plays a crucial role in the specific labeling and detection of biomolecules.[1][2][3] Its utility stems from the robust and high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin proteins (K_d ≈ 10⁻¹⁵ M), a cornerstone of many modern biological assays.[4][5] The structure of this compound is characterized by three key components: the biotin moiety, a hydrazide reactive group, and a strategically positioned "XX" spacer arm. This spacer arm, composed of two aminohexanoic acid units, is not a mere linker but a critical element that dictates the efficiency and success of biotinylation.

The primary function of the spacer arm is to mitigate steric hindrance. The biotin-binding site within avidin and streptavidin is situated deep within the protein structure. Consequently, when biotin is directly attached to a large biomolecule, the accessibility of the biotin to this binding pocket can be severely restricted. The extended spacer arm of this compound effectively distances the biotin moiety from the target molecule, thereby enhancing its availability for binding to avidin or streptavidin conjugates. This increased accessibility translates to improved detection sensitivity and more efficient purification of biotinylated molecules.

Physicochemical Properties and the Impact of the Spacer Arm

The physicochemical properties of biotinylation reagents are paramount to their performance. The spacer arm, in particular, influences several key characteristics of this compound.

Spacer Arm Length and Binding Affinity

| Feature | Biotin | This compound |

| Spacer Arm Composition | None | Two aminohexanoic acid units |

| Binding to Avidin/Streptavidin | Prone to steric hindrance when conjugated to large molecules | Enhanced binding efficiency due to reduced steric hindrance |

Solubility

The solubility of the biotinylation reagent and the resulting conjugate is a critical factor in experimental design. While this compound itself is typically dissolved in an organic solvent like DMSO before use, the nature of the spacer arm can influence the solubility of the final biotinylated protein. Hydrophilic spacer arms, such as those containing polyethylene (B3416737) glycol (PEG) chains, can impart greater water solubility to the labeled molecule, which can be advantageous in preventing aggregation and improving performance in aqueous buffers.

| Reagent | Spacer Arm Type | Impact on Solubility of Conjugate |

| This compound | Hydrocarbon (aminohexanoic acid) | Generally maintains the solubility characteristics of the labeled molecule. |

| Biotin-PEG-Hydrazide | Polyethylene Glycol (PEG) | Increases the hydrophilicity and water solubility of the labeled molecule. |

Experimental Protocols

The hydrazide moiety of this compound reacts specifically with carbonyl groups (aldehydes and ketones). These functional groups can be naturally present in some molecules or, more commonly, can be generated on glycoproteins and other carbohydrates through mild oxidation of their cis-diols with sodium periodate (B1199274).

General Protocol for Labeling Glycoproteins with this compound

This protocol provides a general framework for the biotinylation of glycoproteins. Optimization of reagent concentrations and incubation times may be necessary for specific applications.

Materials:

-

Glycoprotein (B1211001) of interest

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium Periodate (NaIO₄)

-

Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)

-

Quenching Solution (e.g., 15 mM Sodium Bisulfite)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a fresh 10-20 mM solution of sodium periodate in the reaction buffer.

-

Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

-

Incubate the reaction on ice for 15-30 minutes, protected from light.

-

-

Quenching the Oxidation Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 15 mM.

-

Incubate on ice for 5 minutes.

-

-

Purification of Oxidized Glycoprotein:

-

Remove excess sodium periodate and quenching reagent by passing the solution through a desalting column or by dialysis against the reaction buffer.

-

-

Biotinylation with this compound:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

-

Add the this compound stock solution to the purified oxidized glycoprotein solution to a final concentration of 1-5 mM.

-

Incubate the reaction for 2 hours to overnight at room temperature.

-

-

Purification of Biotinylated Glycoprotein:

-

Remove excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Quantification of Biotinylation

The efficiency of biotinylation can be assessed using various methods, including the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or fluorescent-based kits. These assays allow for the determination of the biotin-to-protein molar ratio.

Visualizing the Role and Application of this compound

Diagrams generated using Graphviz (DOT language) can effectively illustrate the concepts and workflows discussed in this guide.

The Role of the Spacer Arm in Overcoming Steric Hindrance

References

- 1. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. This compound – 艾博立生物 [ablybio.cn]

- 4. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

Discovering Novel Glycoproteins: A Technical Guide to Biotin Hydrazide-Based Enrichment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a powerful and widely adopted method for the discovery and characterization of novel glycoproteins utilizing biotin (B1667282) hydrazide. This chemoselective labeling strategy, coupled with affinity purification and mass spectrometry, provides a robust workflow for identifying and quantifying glycoproteins from complex biological samples, including cell lysates, tissues, and biofluids. This guide offers a comprehensive overview of the core principles, detailed experimental protocols, and data presentation for researchers in academia and the pharmaceutical industry.

Introduction to Glycoprotein (B1211001) Discovery with Biotin Hydrazide

Glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including protein folding, cell-cell recognition, and immune responses. The aberrant glycosylation of proteins is frequently associated with various diseases, making glycoproteins attractive biomarkers and therapeutic targets. The specific and efficient enrichment of glycoproteins from complex biological mixtures is a crucial step for their comprehensive analysis.

Hydrazide chemistry offers a highly selective method for capturing glycoproteins.[1] The core principle involves two main steps:

-

Oxidation of Glycans: The cis-diol groups present in the sugar moieties of glycoproteins are gently oxidized using sodium periodate (B1199274) (NaIO₄) to create reactive aldehyde groups.[2][3]

-

Biotinylation with Biotin Hydrazide: Biotin hydrazide then specifically reacts with these newly formed aldehydes to form a stable hydrazone bond, effectively tagging the glycoproteins with biotin.[4][5]

This biotin tag allows for the highly efficient enrichment of the labeled glycoproteins using avidin (B1170675) or streptavidin-based affinity chromatography, separating them from non-glycosylated proteins. Subsequent elution and analysis by mass spectrometry enable the identification and quantification of the enriched glycoproteins.

The Chemistry of Biotin Hydrazide Labeling

The specificity of the biotin hydrazide method lies in the selective generation of aldehydes on the carbohydrate portions of glycoproteins. Mild oxidation with sodium periodate cleaves the bond between adjacent carbon atoms bearing hydroxyl groups (cis-diols), found in sugar residues like sialic acid, galactose, and mannose, to form two aldehyde groups. The hydrazide group (-NH-NH₂) of biotin hydrazide then undergoes a nucleophilic addition-elimination reaction with these aldehydes to form a stable covalent hydrazone linkage. This reaction is highly specific for aldehydes and ketones, minimizing off-target labeling of other protein functional groups.

The following diagram illustrates the chemical reaction:

Experimental Workflow for Glycoprotein Discovery

The overall workflow for discovering novel glycoproteins using biotin hydrazide can be divided into several key stages, from sample preparation to data analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the biotin hydrazide-based glycoprotein discovery workflow.

Protocol 1: Labeling of Glycoproteins in Solution

This protocol is suitable for labeling glycoproteins from cell lysates or other protein mixtures.

Materials:

-

Glycoprotein sample (1-5 mg/mL)

-

Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

-

Sodium meta-Periodate (NaIO₄) solution: 20 mM in Oxidation Buffer (prepare fresh)

-

Quenching Solution: 10 mM glycerol (B35011) or ethylene (B1197577) glycol in PBS

-

Biotin Hydrazide solution: 25-50 mM in DMSO

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Sample Preparation: Dissolve the glycoprotein sample in cold Oxidation Buffer.

-

Oxidation:

-

Mix the glycoprotein solution with an equal volume of the freshly prepared 20 mM sodium meta-periodate solution.

-

Incubate the reaction on ice (0-4°C) for 30 minutes in the dark.

-

Quench the reaction by adding the Quenching Solution and incubate for 5 minutes on ice.

-

-

Desalting: Remove excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with Oxidation Buffer.

-

Biotinylation:

-

To the desalted, oxidized glycoprotein solution, add the Biotin Hydrazide solution to a final concentration of 5-10 mM.

-

Incubate for 2 hours at room temperature.

-

-

Final Desalting: Remove unreacted biotin hydrazide by passing the solution through a desalting column equilibrated with PBS, pH 7.4. The biotinylated glycoprotein sample is now ready for enrichment.

Protocol 2: Labeling of Cell Surface Glycoproteins

This protocol is designed for the specific labeling of glycoproteins on the surface of intact cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS, pH 6.5

-

Sodium meta-Periodate (NaIO₄) solution: 1-10 mM in ice-cold PBS, pH 6.5 (prepare fresh and protect from light)

-

Quenching Solution: 1 mM glycerol in ice-cold PBS, pH 7.4

-

Biotin Hydrazide solution: 1-5 mM in PBS, pH 7.4 (if dissolved in DMSO, ensure final DMSO concentration is <1-2%)

-

Ice-cold PBS, pH 7.4

Procedure:

-

Cell Preparation: Wash cells twice with ice-cold PBS, pH 6.5.

-

Oxidation:

-

Resuspend or cover the cells with the fresh, ice-cold NaIO₄ solution.

-

Incubate on ice for 15-20 minutes in the dark.

-

-

Quenching: Quench the reaction by adding the Quenching Solution and incubate for 5 minutes on ice.

-

Washing: Wash the cells three times with ice-cold PBS, pH 7.4 to remove residual periodate and quenching reagent.

-

Biotinylation:

-

Add the Biotin Hydrazide solution to the cells.

-

Incubate for 30-120 minutes at 4°C or room temperature (optimization may be required).

-

-

Final Washes: Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4 to remove unreacted biotin hydrazide. The cells with labeled surface glycoproteins are now ready for lysis and downstream processing.

Protocol 3: Enrichment of Biotinylated Glycoproteins

This protocol describes the capture of biotinylated glycoproteins using streptavidin-conjugated beads.

Materials:

-

Biotinylated glycoprotein sample (from Protocol 1 or lysed cells from Protocol 2)

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Lysis Buffer (for cell samples, e.g., RIPA buffer with protease inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer, 8M Guanidine-HCl, or a solution of free biotin)

Procedure:

-

Cell Lysis (if applicable): Lyse the biotin-labeled cells in an appropriate lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation.

-

Binding:

-

Incubate the biotinylated protein sample with streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Remove the supernatant.

-

Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound glycoproteins from the beads using an appropriate Elution Buffer. The choice of elution buffer will depend on the downstream application. For mass spectrometry, on-bead digestion is often preferred.

-

Protocol 4: On-Bead Digestion and Mass Spectrometry Analysis

This protocol is for the preparation of enriched glycoproteins for mass spectrometry analysis.

Materials:

-

Glycoprotein-bound streptavidin beads

-

Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

-

Alkylation Buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM Ammonium Bicarbonate)

-

Trypsin solution (sequencing grade)

-

Peptide-N-Glycosidase F (PNGase F) (optional, for N-glycopeptide analysis)

-

Formic acid

Procedure:

-

Reduction and Alkylation:

-

Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add Alkylation Buffer. Incubate for 20 minutes in the dark.

-

-

Digestion:

-

Wash the beads with 50 mM Ammonium Bicarbonate.

-

Resuspend the beads in a solution of trypsin in 50 mM Ammonium Bicarbonate.

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

-

N-Glycopeptide Release (Optional): To specifically analyze N-linked glycopeptides, the bound glycoproteins can be treated with PNGase F to release the formerly glycosylated peptides.

-

Sample Cleanup: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing biotin hydrazide for glycoprotein discovery.

Table 1: Number of Glycoproteins Identified in Various Studies

| Sample Type | Enrichment Method | Number of Identified Glycoproteins | Reference |

| Human Plasma | Immunoaffinity subtraction and hydrazide chemistry | 303 | |

| Mouse Serum | Hydrazide chemistry | 93 | |

| Human Serum | Lectin affinity capture | 47 | |

| Hepatocellular Carcinoma Serum | Glycoprotein capture with hydrazide resin | >100 | |

| Adherent Cancer Cell Lines | Direct Cell Surface Capture (D-CSC) | 209 (overlapping with CSC) |

Table 2: Comparison of Cell Surface Protein Identification Methods

| Method | Total Proteins Identified | Predicted Cell Surface Proteins (%) | Reference |

| Direct Cell Surface Capture (D-CSC) | Varies by cell line | High | |

| Cell Surface Capture (CSC) | Varies by cell line | High |

Signaling Pathways and Logical Relationships

The discovery of novel glycoproteins can provide insights into various signaling pathways. For instance, many cell surface receptors involved in signal transduction are glycoproteins.

Conclusion

The biotin hydrazide-based chemical capture method is a powerful and versatile tool for the discovery and analysis of novel glycoproteins. Its high specificity and efficiency make it suitable for a wide range of applications, from basic research to clinical biomarker discovery and drug development. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to successfully implement this technique in their own studies. By combining this method with advanced mass spectrometry and data analysis, the scientific community can continue to unravel the complexities of the glycoproteome and its role in health and disease.

References

Methodological & Application

Application Notes and Protocols: Biotin-XX Hydrazide Cell Surface Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell surface proteins are crucial mediators of a vast array of biological functions, including signal transduction, cell-cell adhesion, and interaction with the extracellular environment. A significant portion of these proteins are glycosylated, forming a complex layer known as the glycocalyx. The study of these surface glycoproteins is fundamental to understanding cellular physiology and pathology, and they represent key targets for drug development.[1]

This document provides a detailed protocol for the labeling of cell surface glycoproteins using Biotin-XX hydrazide. This chemical biology tool enables the specific covalent attachment of a biotin (B1667282) tag to cell surface glycans. This method is versatile, applicable to a wide range of living animal cells, and does not require genetic manipulation.[2][3][4] The core principle involves two main steps: the mild oxidation of sialic acid residues on glycoproteins to generate reactive aldehyde groups, followed by the reaction of these aldehydes with a hydrazide-containing probe, such as this compound, to form a stable hydrazone bond.[5]

Principle of the Reaction

The labeling strategy is a two-step process:

-

Oxidation: Cell surface sialic acid residues, which contain cis-diol groups, are gently oxidized using sodium periodate (B1199274) (NaIO₄). This reaction cleaves the bond between adjacent carbon atoms of the diol, creating aldehyde groups. This oxidation is performed under mild conditions to maintain cell viability and selectively target sialic acids.

-

Hydrazone Formation: The newly formed aldehyde groups react specifically with the hydrazide moiety of this compound. This reaction forms a stable covalent bond known as a hydrazone, effectively tagging the glycoprotein (B1211001) with biotin. The efficiency of this ligation can be significantly enhanced by the use of an aniline (B41778) catalyst.

The biotin tag allows for the subsequent detection or affinity purification of the labeled glycoproteins using avidin (B1170675) or streptavidin conjugates.

Caption: Chemical reaction pathway for this compound labeling.

Experimental Protocols

This section provides a detailed methodology for the labeling of cell surface glycoproteins on live cells, followed by protocols for cell lysis and enrichment of biotinylated proteins.

Protocol 1: Cell Surface Labeling of Live Cells

Materials:

-

Cells in culture

-

Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4, ice-cold

-

Sodium periodate (NaIO₄)

-

This compound

-

Aniline (optional, for catalysis)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (e.g., 1 mM glycerol (B35011) or 100 mM glycine (B1666218) in PBS)

Procedure:

-

Cell Preparation: Harvest cells and wash them twice with ice-cold PBS, pH 7.4. Resuspend the cell pellet in ice-cold PBS, pH 6.5.

-

Oxidation: Prepare a fresh solution of 1-2 mM NaIO₄ in ice-cold PBS, pH 6.5. Protect the solution from light. Add the NaIO₄ solution to the cells and incubate for 15-30 minutes on ice in the dark.

-

Quenching: Quench the oxidation reaction by adding a quenching solution. Incubate for 5 minutes on ice.

-

Washing: Wash the cells three times with ice-cold PBS, pH 7.4 to remove residual periodate and quenching reagent.

-

Labeling:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare the labeling solution by diluting the this compound stock in PBS, pH 7.4 to a final concentration of 100-250 µM.

-

If using a catalyst, add aniline to the labeling solution to a final concentration of 10 mM.

-

Resuspend the cell pellet in the labeling solution and incubate for 30-90 minutes at 4°C or room temperature. Optimal conditions should be determined empirically.

-

-

Final Washes: Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4 to remove unreacted probe.

-

Downstream Processing: The biotin-labeled cells are now ready for downstream applications such as cell lysis and affinity purification.

Protocol 2: Cell Lysis and Enrichment of Biotinylated Glycoproteins

Materials:

-

Biotin-labeled cells (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse the biotin-labeled cells in an appropriate lysis buffer on ice for 30 minutes.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Binding: Add streptavidin beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes. The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Caption: Overall experimental workflow for this compound labeling.

Data Presentation

The efficiency of cell surface labeling can be optimized by adjusting various parameters. The following tables summarize typical reaction conditions and provide an example of quantitative data obtained from flow cytometry analysis.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| Oxidation | ||

| NaIO₄ Concentration | 1 - 10 mM | Higher concentrations may affect cell viability. |

| pH | 5.5 - 6.5 | Slightly acidic pH is optimal for the oxidation reaction. |

| Temperature | 0 - 4 °C | Low temperature helps maintain cell viability. |

| Incubation Time | 15 - 30 minutes | Longer times may lead to over-oxidation. |

| Labeling | ||

| This compound | 100 - 250 µM | Concentration should be optimized for each cell type. |

| Aniline Catalyst | 10 mM (optional) | Dramatically accelerates the ligation reaction. |

| pH | 6.7 - 7.4 | Neutral to slightly acidic pH is preferred for hydrazone formation. |

| Temperature | 4 °C - Room Temp | Lower temperatures are generally better for live cells. |

| Incubation Time | 30 - 120 minutes | Longer incubation increases labeling efficiency. |

Table 2: Example of Labeling Efficiency with and without Aniline Catalyst

| Cell Line | Condition | Mean Channel Fluorescence (Arbitrary Units) |

| BJA-B K88 | No Aniline | 150 |

| BJA-B K88 | + 10 mM Aniline | 850 |

Data adapted from a study on aniline-catalyzed oxime ligation, which is chemically similar to hydrazone formation. The data demonstrates a significant increase in labeling efficiency with the use of an aniline catalyst.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inefficient oxidation. | Ensure NaIO₄ solution is fresh and protected from light. Optimize NaIO₄ concentration and incubation time. |

| Inefficient ligation. | Add aniline catalyst to the labeling reaction. Optimize this compound concentration and incubation time. | |

| Presence of primary amines in buffers (e.g., Tris). | Use buffers free of primary amines, such as PBS or HEPES. | |

| High Background/Non-specific Labeling | Intracellular labeling. | Perform all steps at 4°C to minimize endocytosis. Ensure cells are washed thoroughly. |

| Non-specific binding to purification beads. | Increase the number of washes and the stringency of the wash buffer (e.g., higher salt or detergent concentration). | |

| Poor Cell Viability | Harsh oxidation conditions. | Reduce NaIO₄ concentration or incubation time. Ensure all steps are performed on ice. |

| High concentration of DMSO. | Ensure the final concentration of DMSO in the labeling solution is low (typically < 2%). |

Conclusion

Cell surface labeling with this compound is a robust and versatile method for studying the surface glycoproteome. The protocols provided here offer a comprehensive guide for researchers. By optimizing the experimental conditions, this technique can be a powerful tool in basic research for identifying and characterizing cell surface glycoproteins, as well as in drug development for target identification and validation.

References

Application Notes and Protocols: Step-by-Step Glycoprotein Labeling with Biotin-XX Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein (B1211001) labeling is a cornerstone technique for studying the structure, function, and localization of glycosylated proteins. Biotin-XX hydrazide is a versatile reagent for the specific biotinylation of glycoproteins, enabling their subsequent detection, purification, and analysis. This method relies on a two-step process: the mild oxidation of carbohydrate moieties on the glycoprotein to generate reactive aldehydes, followed by the covalent attachment of this compound through a stable hydrazone bond.[1][2][3] This approach offers the advantage of site-specific labeling on the glycan portion, often preserving the protein's native conformation and function.[2]

These application notes provide a detailed, step-by-step protocol for the efficient and specific labeling of glycoproteins using this compound, suitable for applications in proteomics, drug discovery, and diagnostics.

Principle of the Method

The labeling strategy involves two primary chemical reactions:

-

Oxidation: Sialic acid residues and other sugar moieties containing cis-diols within the glycoprotein's carbohydrate chains are oxidized using a mild oxidizing agent, typically sodium meta-periodate (NaIO₄).[2] This reaction cleaves the carbon-carbon bond of the diol, creating two reactive aldehyde groups. The reaction conditions can be modulated to control the extent of oxidation.

-

Hydrazone Bond Formation: The hydrazide group (-NH-NH₂) of this compound nucleophilically attacks the newly formed aldehyde groups on the glycoprotein. This reaction results in the formation of a stable hydrazone linkage, covalently attaching the biotin (B1667282) label to the glycoprotein. This reaction is most efficient at a slightly acidic to neutral pH (pH 5-7).

Visualization of the Labeling Workflow

Caption: Experimental workflow for glycoprotein labeling with this compound.

Materials and Reagents

Reagents and Buffers